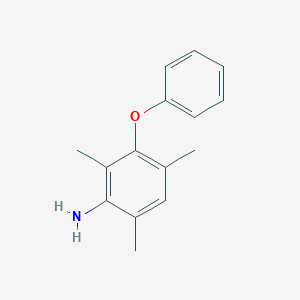
2,4,6-Trimethyl-3-phenoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trimethyl-3-phenoxyaniline is an organic compound with the molecular formula C15H17N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with three methyl groups and a phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-3-phenoxyaniline typically involves the nitration of mesitylene (1,3,5-trimethylbenzene) followed by reduction to form 2,4,6-trimethylaniline. The phenoxy group is then introduced through a nucleophilic substitution reaction. The general steps are as follows:
Nitration of Mesitylene: Mesitylene is nitrated using a mixture of sulfuric acid (H2SO4) and nitric acid (HNO3) to form 2,4,6-trimethyl nitrobenzene.
Reduction: The nitro group is reduced to an amine group using a suitable reducing agent, such as hydrogen gas (H2) in the presence of a nickel catalyst, to form 2,4,6-trimethylaniline.
Nucleophilic Substitution: The phenoxy group is introduced by reacting 2,4,6-trimethylaniline with phenol in the presence of a base, such as sodium hydroxide (NaOH), to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems helps in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trimethyl-3-phenoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
2,4,6-Trimethyl-3-phenoxyaniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,4,6-Trimethyl-3-phenoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The phenoxy group and the methyl substitutions on the benzene ring play a crucial role in its binding affinity and specificity towards target molecules .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trimethylaniline: Lacks the phenoxy group, making it less versatile in certain applications.
3-Phenoxyaniline: Lacks the methyl groups, resulting in different chemical properties and reactivity.
2,4,6-Trimethylphenol: Lacks the amine group, limiting its use in certain reactions
Uniqueness
2,4,6-Trimethyl-3-phenoxyaniline is unique due to the presence of both the phenoxy group and the methyl substitutions on the benzene ring. This combination imparts distinct chemical properties, making it suitable for a wide range of applications in various fields.
Propiedades
Número CAS |
807262-85-7 |
|---|---|
Fórmula molecular |
C15H17NO |
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
2,4,6-trimethyl-3-phenoxyaniline |
InChI |
InChI=1S/C15H17NO/c1-10-9-11(2)15(12(3)14(10)16)17-13-7-5-4-6-8-13/h4-9H,16H2,1-3H3 |
Clave InChI |
ZRUFRKFASIDNSG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1N)C)OC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane](/img/structure/B12535546.png)
![{4-Methoxy-3-[(propan-2-yl)oxy]phenyl}acetonitrile](/img/structure/B12535550.png)

![Spiro[2.4]heptane-1-carbonyl chloride](/img/structure/B12535559.png)
![6-[(1R)-1-(Benzyloxy)ethyl]-1,3,5-triazine-2,4(1H,3H)-dione](/img/structure/B12535568.png)
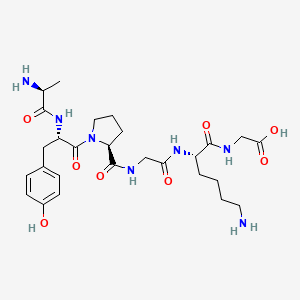
![Benzoic acid, 3-[3-(4-ethoxyphenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12535580.png)
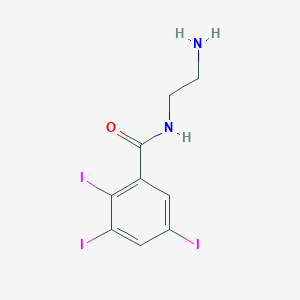

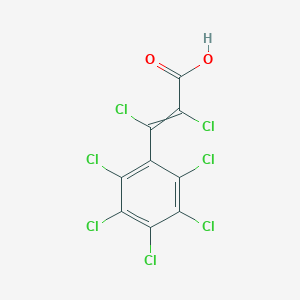
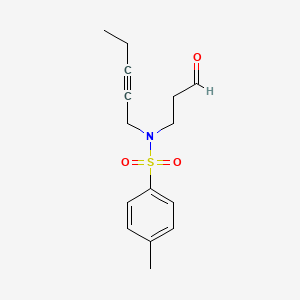
![1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole](/img/structure/B12535613.png)

![1-[(1H-Inden-1-ylidene)methyl]azulene](/img/structure/B12535633.png)
